N~2~-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide
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Overview
Description
N~2~-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide is an organic compound with a complex structure that includes a pyrazine ring substituted with dimethyl groups and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide typically involves the reaction of 2,5-dimethylphenylamine with 5,6-dimethyl-2,3-pyrazinedicarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N~2~-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- 2,5-Dimethylphenylthioureido acid derivatives
- 2,5-Dimethylphenyl isocyanate
Uniqueness
N~2~-(2,5-dimethylphenyl)-5,6-dimethyl-2,3-pyrazinedicarboxamide is unique due to its specific substitution pattern on the pyrazine ring and the presence of both dimethylphenyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-N-(2,5-dimethylphenyl)-5,6-dimethylpyrazine-2,3-dicarboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-8-5-6-9(2)12(7-8)20-16(22)14-13(15(17)21)18-10(3)11(4)19-14/h5-7H,1-4H3,(H2,17,21)(H,20,22) |
InChI Key |
QAQDHORYWTWODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=C(N=C2C(=O)N)C)C |
Origin of Product |
United States |
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